3,5-Difluoro-4-(trifluoromethyl)phenol
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Overview
Description
3,5-Difluoro-4-(trifluoromethyl)phenol: is an organic compound with the molecular formula C7H3F5O . It is a phenolic compound characterized by the presence of two fluorine atoms at the 3rd and 5th positions and a trifluoromethyl group at the 4th position on the benzene ring.
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of various bioactive molecules , suggesting that it may interact with a range of biological targets.
Mode of Action
It’s known to be used in suzuki–miyaura coupling reactions , a type of cross-coupling reaction that forms carbon-carbon bonds. This suggests that the compound may interact with its targets by forming covalent bonds, leading to changes in the target molecules .
Biochemical Pathways
Given its use in the synthesis of bioactive molecules , it’s likely that it influences a variety of biochemical pathways.
Pharmacokinetics
Its solubility in ethanol suggests that it may be well-absorbed in the body
Result of Action
Its use in the synthesis of bioactive molecules suggests that it may have significant effects at the molecular and cellular levels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Difluoro-4-(trifluoromethyl)phenol. For instance, its stability under different heating conditions has been studied . .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative with a halogenated phenol in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods: Industrial production of 3,5-Difluoro-4-(trifluoromethyl)phenol may involve large-scale fluorination reactions using fluorinating agents such as sulfur tetrafluoride or selectfluor . These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,5-Difluoro-4-(trifluoromethyl)phenol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenolic group to a hydroxyl group, altering the compound’s reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide .
Major Products:
Oxidation: Formation of quinones or other oxidized phenolic derivatives.
Reduction: Conversion to hydroxylated compounds.
Substitution: Formation of various substituted phenols depending on the reagents used.
Scientific Research Applications
Chemistry: 3,5-Difluoro-4-(trifluoromethyl)phenol is used as a building block in the synthesis of more complex organic molecules. Its unique fluorinated structure makes it valuable in the development of fluorinated pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates .
Industry: The compound is used in the production of specialty polymers and materials with unique properties, such as increased thermal stability and resistance to chemical degradation .
Comparison with Similar Compounds
- 3,5-Difluorophenol
- 4-(Trifluoromethyl)phenol
- 2,4-Difluorophenol
- 2,6-Difluorophenol
Comparison: 3,5-Difluoro-4-(trifluoromethyl)phenol is unique due to the simultaneous presence of both fluorine atoms and a trifluoromethyl group on the phenol ring. This combination imparts distinct chemical and physical properties , such as increased lipophilicity and electronic effects , which can be advantageous in various applications compared to its analogs .
Properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F5O/c8-4-1-3(13)2-5(9)6(4)7(10,11)12/h1-2,13H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOKJLSRDFRVLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(F)(F)F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80557466 |
Source
|
Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116640-11-0 |
Source
|
Record name | 3,5-Difluoro-4-(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80557466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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